(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 202212-68-8
VCID: VC2767838
InChI: InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
SMILES: CC(C)(C)OC(=O)C1CC1C(=O)O
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

CAS No.: 202212-68-8

Cat. No.: VC2767838

Molecular Formula: C9H14O4

Molecular Weight: 186.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid - 202212-68-8

Specification

CAS No. 202212-68-8
Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
IUPAC Name (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Standard InChI Key IQIADELBDBDDAW-NTSWFWBYSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O
SMILES CC(C)(C)OC(=O)C1CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)C1CC1C(=O)O

Introduction

Chemical Properties and Structure

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is characterized by its cyclopropane core, which is a three-membered ring system with significant ring strain. This strained structure contributes to the compound's reactivity profile and makes it valuable in various synthetic pathways. The molecule contains two carboxylic functionalities: a free carboxylic acid and a carboxylic acid protected as a tert-butyl ester (Boc group).

The compound possesses two stereogenic centers at the 1 and 2 positions of the cyclopropane ring, with the (1S,2R) relative stereochemistry as indicated in its name. This specific stereochemical arrangement is crucial for its applications in stereoselective synthesis.

Physical and Chemical Identifiers

The following table summarizes the key chemical and physical properties of the compound:

PropertyValue
CAS Number202212-68-8
Molecular FormulaC9H14O4
Molecular Weight186.21 g/mol
IUPAC Namerel-(1R,2S)-2-(tert-butoxycarbonyl)cyclopropane-1-carboxylic acid
SMILES NotationO=C([C@@H]1C@HC1)O
PubChem CID96068257
MDL NumberMFCD30492192
Physical StateSolid
Storage ConditionsRoom temperature

The compound contains a cyclopropane ring with two adjacent substituted carbon atoms, one bearing a carboxylic acid group and the other a tert-butoxycarbonyl group . This structure gives the molecule unique reactivity patterns and potential for functionalization.

Synthesis Methods

Multiple synthetic routes have been developed to access (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, reflecting its importance in organic synthesis. The synthesis typically involves cyclopropanation reactions, which can be achieved through various methodologies depending on the desired stereoselectivity and scale.

Photoredox-Catalyzed Cyclopropanation

Recent advances in photoredox catalysis have provided efficient routes to functionalized cyclopropanes. A particularly notable method involves a photoredox-catalyzed decarboxylative radical addition followed by polar cyclization, as described in recent literature .

This approach uses:

  • Visible light irradiation

  • Organic photocatalysts such as 4CzIPN

  • A radical-polar crossover mechanism

The reaction proceeds through the following steps:

  • Photoexcitation of the catalyst

  • Single electron transfer (SET) with a carboxylate

  • Decarboxylation to form a carbon-centered radical

  • Radical addition to an alkene

  • Second SET to form a carbanion

  • Intramolecular cyclization to form the cyclopropane ring

This method is particularly valuable because it operates under mild conditions and demonstrates excellent functional group tolerance, making it applicable to the synthesis of complex cyclopropane derivatives including compounds similar to (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid .

Classical Cyclopropanation Methods

Traditional approaches to cyclopropane synthesis that may be applied to prepare this compound include:

  • Simmons-Smith cyclopropanation using carbenoid reagents

  • Diazo decomposition reactions in the presence of transition metal catalysts

  • Michael-initiated ring closure reactions

These methods can be adapted to achieve the desired stereochemistry at the 1 and 2 positions of the cyclopropane ring, although they often require careful control of reaction conditions to ensure stereoselectivity.

Applications

The unique structure and reactivity of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid make it valuable across several fields of research and development.

Pharmaceutical Applications

Cyclopropane-containing compounds have long been recognized for their biological activity. The rigid cyclopropane ring can serve as a conformational constraint in drug design, often leading to enhanced potency and selectivity.

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid specifically offers several advantages for pharmaceutical development:

  • The compound can serve as a building block for complex pharmaceutical intermediates

  • Its defined stereochemistry allows for stereoselective synthesis of drug candidates

  • The Boc protecting group provides a handle for selective functionalization

  • The cyclopropane motif appears in numerous biologically active molecules, suggesting potential therapeutic applications

The compound's classification as a "Protein Degrader Building Block" further underscores its potential utility in developing targeted protein degradation therapeutics, an emerging area in drug discovery .

Material Science Applications

Beyond pharmaceutical applications, (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid and similar cyclopropane derivatives have shown promise in materials science:

  • The compound's rigid structure can contribute to materials with specific conformational properties

  • Its functional groups allow for incorporation into polymers and other advanced materials

  • The stereochemistry of the compound can influence the three-dimensional arrangement of resulting materials

These properties make it a potentially valuable building block for researchers developing novel functional materials with tailored properties.

SupplierCatalog IDPackage SizePurityPriceAvailability
Aladdin ScientificS1755691g97%$2,686.908-12 weeks
AChemBlockL14758Not specified97%Not specifiedNot specified
CalPacLabALA-S175569-1g1g97%Not specified5 days
VulcanchemVC2767838Not specifiedNot specifiedNot specifiedNot specified

The high price point ($2,686.90 for 1 gram) indicates that this is a specialty research chemical, likely used primarily in advanced research settings .

Related Compounds

Several compounds share structural similarities with (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, including variations in stereochemistry and functional group positioning.

Structural Analogs

Key structural analogs include:

  • The stereoisomeric forms: (1R,2S), (1R,2R), and (1S,2S) variants

  • (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid - a related compound where the tert-butoxy group is replaced with a benzyloxy group

  • Various esters of the carboxylic acid function

  • Derivatives with different protecting groups instead of the Boc group

These structural variations can significantly influence chemical behavior, reactivity patterns, and potential biological activity.

Research Findings

Research involving (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid and related cyclopropane derivatives has primarily focused on synthetic methodology and applications in complex molecule synthesis.

Synthetic Methodology Advances

Recent research has demonstrated significant advances in the synthesis of functionalized cyclopropanes. A particularly notable development is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade approach to functionalized cyclopropanes .

Key findings from this research include:

  • The use of visible light and readily available organic photocatalysts provides a mild alternative to traditional cyclopropanation methods

  • The reaction shows excellent functional group tolerance, making it suitable for late-stage functionalization

  • A quantum yield (Φ) of 0.65 was measured for related reactions, indicating an efficient photochemical process

  • The mechanism involves a radical–polar crossover with reductive termination and subsequent alkylation of a carbanion intermediate

This research represents a significant advancement in cyclopropane synthesis methodology, potentially applicable to the synthesis of compounds like (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid.

Applications in Complex Molecule Synthesis

The compound's utility as a building block in complex molecule synthesis stems from several features:

  • The cyclopropane ring can be selectively opened under various conditions, providing access to functionalized longer-chain compounds

  • The differentiated carboxylic acid and ester functionalities allow for selective transformations

  • The defined stereochemistry can be transferred to more complex structures

These features make (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid a valuable synthetic intermediate for the preparation of pharmaceuticals, agrochemicals, and other complex molecules.

Structure-Activity Relationships

Understanding the structure-activity relationships of cyclopropane derivatives like (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is crucial for their rational application in drug discovery and materials science.

Cyclopropane Ring Properties

The cyclopropane ring possesses unique properties that contribute to the compound's behavior:

  • High ring strain (approximately 27.5 kcal/mol) contributes to its reactivity

  • The banana bonds of the cyclopropane ring result in unusual electronic properties

  • The rigid three-dimensional structure provides conformational constraints that can be exploited in molecular design

These properties make cyclopropane-containing molecules like (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid valuable scaffolds for diverse applications.

Stereochemical Considerations

The stereochemistry at positions 1 and 2 of the cyclopropane ring has significant implications for:

  • Reactivity in subsequent transformations

  • Biological activity of derived compounds

  • Three-dimensional arrangement of functional groups in space

The specific (1S,2R) relative stereochemistry of this compound provides a defined spatial arrangement of the carboxylic acid and tert-butoxycarbonyl groups, which can be crucial for its applications in asymmetric synthesis and drug development .

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